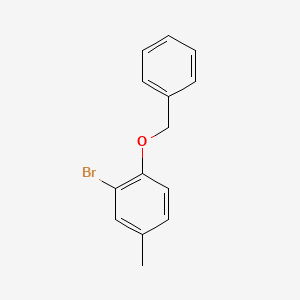
1-(Benzyloxy)-2-bromo-4-methylbenzene
Overview
Description
1-(Benzyloxy)-2-bromo-4-methylbenzene is a useful research compound. Its molecular formula is C14H13BrO and its molecular weight is 277.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermo Physical Properties Measurement
1-(Benzyloxy)-2-bromo-4-methylbenzene has been studied for its influence on the thermo-physical properties of binary liquid mixtures. Research by Ramesh, Yunus, and Ramesh (2015) explores the viscosities and densities of mixtures containing similar compounds at different temperatures and pressures. This study helps in understanding the interactions in the mixture and is crucial for applications in chemical engineering and materials science (Ramesh, Yunus, & Ramesh, 2015).
Synthesis of Complex Organic Compounds
The compound plays a significant role in the synthesis of complex organic molecules. For example, Aitken et al. (2016) investigated the bromination of similar compounds and their conversion into sulfur-functionalized benzoquinones, a process essential in pharmaceutical and synthetic organic chemistry (Aitken, Jethwa, Richardson, & Slawin, 2016).
Catalysis in Organic Reactions
In the field of catalysis, the compound finds application in facilitating specific organic reactions. Okada and Kamiya (1981) described its use in the liquid-phase oxidation of methylbenzenes, highlighting its efficiency in producing high selectivities of certain oxidation products (Okada & Kamiya, 1981).
Microwave-Enhanced Chemical Synthesis
Brooker et al. (2010) demonstrated the use of microwave-enhanced Suzuki-Miyaura vinylation for sterically hindered substrates, indicating the compound's role in advanced chemical synthesis techniques (Brooker, Cooper, Hodges, Carter, & Wyatt, 2010).
Green Chemistry Applications
Joshi, Suresh, and Adimurthy (2013) conducted research on the synthesis of dibenzenes and benzenes under solvent-free conditions, a step forward in green chemistry, demonstrating the compound's relevance in environmentally friendly chemical processes (Joshi, Suresh, & Adimurthy, 2013).
Properties
IUPAC Name |
2-bromo-4-methyl-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHZSLPJRBZFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444127 | |
| Record name | 1-(benzyloxy)-2-bromo-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2830-53-7 | |
| Record name | 1-(benzyloxy)-2-bromo-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)


![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)




![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)


